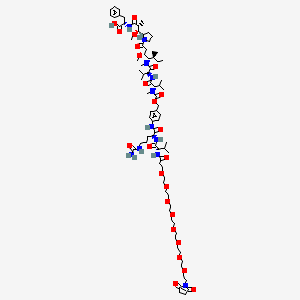

Mal-PEG8-Val-Cit-PAB-MMAF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H129N11O24 |

|---|---|

Molecular Weight |

1640.9 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1 |

InChI Key |

CAJDSTOEJLTDKH-OESLGJJGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the MMAF Payload in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. We will explore its core mechanism of action, from antibody-mediated delivery to the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular and experimental pathways.

Introduction to MMAF in the Context of ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[2]

MMAF is a synthetic and highly potent analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][] It belongs to the auristatin family of microtubule inhibitors, which are among the most common payloads used in ADC development.[2][4] The defining structural feature of MMAF is the presence of a charged C-terminal phenylalanine residue.[2][] This moiety renders the molecule less permeable to the cell membrane compared to its uncharged counterpart, Monomethyl Auristatin E (MMAE), a distinction that has profound implications for its mechanism of action and therapeutic application.[1][6]

Core Mechanism of Action

The therapeutic effect of an MMAF-based ADC is the result of a multi-step process that ensures the targeted delivery and activation of the payload within the cancer cell.

2.1 ADC Binding, Internalization, and Payload Release The journey of MMAF begins with the mAb component of the ADC binding to its specific target antigen on the surface of a cancer cell.[] Following this binding event, the entire ADC-antigen complex is internalized into the cell, typically via receptor-mediated endocytosis.[7] The resulting endosome traffics to and fuses with a lysosome.[]

Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody to MMAF is cleaved.[] For ADCs employing a protease-sensitive linker, such as the commonly used valine-citrulline (vc) dipeptide, lysosomal enzymes like cathepsin B hydrolyze the linker to release the active MMAF payload into the cytoplasm.[][9] In ADCs that utilize a non-cleavable linker (e.g., maleimidocaproyl or 'mc'), the antibody itself is proteolytically degraded, releasing an amino acid-linker-MMAF adduct (e.g., cysteine-mc-MMAF) which remains fully cytotoxic.[4][10]

2.2 Microtubule Disruption and Mitotic Arrest Once liberated in the cytoplasm, MMAF targets its intracellular substrate: tubulin.[11][12] It functions as a potent anti-mitotic agent by binding to tubulin dimers at the vinca domain, which is located at the interface between α- and β-tubulin subunits.[2][13][14] This binding action inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and are critical for forming the mitotic spindle during cell division.[1][11][12]

The inhibition of tubulin polymerization leads to the disruption of microtubule dynamics and prevents the formation of a functional mitotic spindle.[11] This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.[4][9][11]

2.3 Induction of Apoptosis Prolonged arrest in the G2/M phase is an unsustainable state for the cell. This sustained mitotic block ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][][11] This final step ensures the potent, targeted elimination of the cancer cell that internalized the ADC.

digraph "MMAF_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5", dpi=300, width=8];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

5.2 Protocol: Bystander Effect Co-Culture Assay

This assay evaluates the ability of an MMAF-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[15]

Methodology:

-

Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

-

Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The total cell density should be similar to that used in the standard cytotoxicity assay. As controls, plate each cell line separately (monoculture).

-

Treatment: Treat the co-culture and monoculture wells with a serial dilution of the MMAF-ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells.

-

Incubation: Incubate the plates for 72-120 hours.

-

Analysis:

-

Use a high-content imaging system or a flow cytometer to count the number of viable Ag- (GFP-positive) cells.

-

Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations.

-

A significant decrease in the viability of Ag- cells specifically in the co-culture indicates a bystander effect. For MMAF-ADCs, this effect is expected to be minimal or non-existent.

Signaling Pathway Visualization

MMAF-induced cytotoxicity culminates from its direct interference with the cell cycle machinery, leading to an apoptotic cascade.

Caption: Signaling cascade of MMAF-induced G2/M arrest and apoptosis.

Conclusion

Monomethyl Auristatin F is a highly effective cytotoxic payload for antibody-drug conjugates, operating through a well-defined mechanism of microtubule disruption, cell cycle arrest, and apoptosis. Its key characteristic is its charged nature, which dramatically increases its targeted potency while limiting its membrane permeability and thus its bystander effect. This makes MMAF-ADCs a precision tool best suited for tumors with uniform and high-level antigen expression. Understanding these core principles is essential for the rational design and strategic development of the next generation of effective and safe ADC therapeutics.

References

- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. MMAF | Microtubule Associated | TargetMol [targetmol.com]

- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 14. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Components of Mal-PEG8-Val-Cit-PAB-MMAF

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. It is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy. This document details the structure and function of each component, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its structure and mechanism of action.

Introduction to this compound

This compound is a highly specialized chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. As a critical component of an antibody-drug conjugate, it connects a monoclonal antibody (mAb) to the cytotoxic drug, monomethyl auristatin F (MMAF). The design of this linker-drug ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.

Structure and Components

The this compound conjugate is a modular system, with each component playing a distinct and crucial role in its overall function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C81H129N11O24 | [1] |

| Molecular Weight | 1640.95 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥99.0% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [2][3] |

Maleimide (Mal)

The maleimide group serves as the reactive handle for covalent attachment of the linker-drug to the monoclonal antibody. It specifically and efficiently reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable thioether bond. This conjugation chemistry is widely used in the development of ADCs due to its reliability and specificity.

Polyethylene Glycol (PEG8)

The PEG8 component is an eight-unit polyethylene glycol spacer. The primary functions of this hydrophilic spacer are to:

-

Increase aqueous solubility: The PEG chain improves the overall solubility of the often hydrophobic drug-linker conjugate, which can prevent aggregation and improve the pharmacokinetic properties of the resulting ADC.

-

Provide steric hindrance: The spacer can reduce the potential for aggregation of the ADC and may also influence the binding affinity of the antibody to its target antigen.

Valine-Citrulline (Val-Cit)

The Val-Cit dipeptide is a critical element of the linker's conditional cleavage strategy. This specific dipeptide sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are highly active in the lysosomal compartment of cells. The Val-Cit linker is designed to be stable in the bloodstream, where the activity of such proteases is minimal, thus preventing premature release of the cytotoxic payload.

p-Aminobenzyl Alcohol (PAB)

The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction. This spontaneous electronic cascade results in the release of the unmodified cytotoxic drug, MMAF, and carbon dioxide. This self-immolative feature is crucial as it ensures that the released drug is in its fully active form.

Monomethyl Auristatin F (MMAF)

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and the cytotoxic payload of this conjugate.[2] It is a derivative of the natural product dolastatin 10. MMAF functions as a tubulin polymerization inhibitor.[4] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[4] The C-terminal phenylalanine of MMAF contributes to its reduced membrane permeability compared to its analogue, MMAE, which can influence its bystander killing effect.[5]

Mechanism of Action

The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC utilizing the this compound linker-drug.

Caption: Mechanism of action of an ADC with a cleavable linker.

Quantitative Data

The following table summarizes available quantitative data for MMAF and ADCs containing MMAF. It is important to note that the specific activity of a this compound-containing ADC will be dependent on the specific antibody and target cell line used.

Table 2: In Vitro Cytotoxicity of MMAF and MMAF-based ADCs

| Compound/ADC | Cell Line | IC50 (nM) | Reference |

| MMAF (free drug) | Karpas 299 | 119 | [4] |

| H3396 | 105 | [4] | |

| 786-O | 257 | [4] | |

| Caki-1 | 200 | [4] | |

| Belantamab mafodotin (anti-BCMA ADC with non-cleavable linker) | Multiple Myeloma cell lines | 100 - 200 | [6] |

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the use and characterization of this compound in the context of ADC development.

General Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is often proprietary, a general synthetic strategy can be outlined based on available literature for similar compounds. The synthesis is a multi-step process that involves the sequential coupling of the individual components.

Caption: General synthetic workflow for this compound.

Antibody Conjugation

The following protocol describes a general method for the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS).

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the reduction of disulfide bonds.

-

Remove the excess reducing agent using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO).

-

Add the dissolved linker-drug to the reduced antibody solution. A typical molar excess of the linker-drug is used to drive the reaction to completion.

-

Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours or overnight).

-

-

Purification:

-

Remove unreacted linker-drug and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then buffer-exchanged into a suitable formulation buffer for storage.

-

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several analytical techniques.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will have a longer retention time on the HIC column. The average DAR can be calculated from the peak areas of the different ADC species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. The conjugated and unconjugated chains are then separated by RP-HPLC. The DAR can be calculated based on the relative peak areas of the different chain species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide information on the distribution of drug-loaded species. Alternatively, the ADC can be deglycosylated and/or reduced prior to MS analysis to simplify the mass spectrum and facilitate DAR calculation.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

-

Reaction Setup:

-

Incubate the ADC with recombinant human cathepsin B in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0) containing a reducing agent like DTT.

-

The reaction is typically carried out at 37°C.

-

-

Analysis:

-

At various time points, aliquots of the reaction mixture are taken and the reaction is quenched.

-

The amount of released MMAF is quantified by RP-HPLC or LC-MS/MS.

-

The kinetic parameters of the cleavage reaction (e.g., kcat, Km) can be determined by measuring the rate of MMAF release at different substrate concentrations.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of the ADC against cancer cell lines.

-

Cell Seeding:

-

Seed the target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

-

ADC Treatment:

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug (MMAF).

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.

-

-

Cell Viability Assessment:

-

Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Conclusion

This compound is a sophisticated and highly effective drug-linker system for the development of antibody-drug conjugates. Its modular design, incorporating a specific conjugation moiety, a solubility-enhancing spacer, a conditionally cleavable dipeptide, a self-immolative linker, and a potent cytotoxic payload, represents a significant advancement in the field of targeted cancer therapy. Understanding the structure, function, and experimental considerations of each component is essential for the successful design and development of novel and effective ADCs for clinical applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]

- 4. MMAF | Microtubule Associated | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAF for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) linker-payload system for the development of antibody-drug conjugates (ADCs). This guide details its core components, mechanism of action, and key experimental protocols, and presents available data to inform its application in oncology research and drug development.

Introduction to this compound

The this compound is a highly specialized chemical entity designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin F (MMAF), to cancer cells. It is comprised of several key functional components, each playing a critical role in the overall efficacy and safety profile of the resulting ADC.

-

Maleimide (Mal): This functional group provides a reactive handle for the covalent attachment of the linker-payload to the antibody. Specifically, it reacts with free sulfhydryl groups on cysteine residues of the antibody, forming a stable thioether bond.

-

Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the solubility and improves the pharmacokinetic properties of the ADC. PEGylation can reduce aggregation, decrease immunogenicity, and prolong the circulation half-life of the conjugate.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a substrate for the lysosomal enzyme Cathepsin B.[1][2][3] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a mechanism for selective drug release at the target site.[3]

-

p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active MMAF payload.[4][5]

-

Monomethyl Auristatin F (MMAF): MMAF is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for cell division.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis of cancer cells.[7]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system is a multi-step process that relies on the specific targeting of cancer cells by the antibody component and the controlled release of the cytotoxic payload.

Caption: Intracellular trafficking and activation of a this compound ADC.

Quantitative Data

Comprehensive and directly comparable quantitative data for an ADC specifically utilizing the this compound linker is limited in publicly available literature. The following tables present representative data for ADCs with similar Val-Cit-MMAF constructs to provide an indication of expected performance.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |

| Reh | CD22 | αCD22 Ab-MMAE | 143.3 | [8] |

| JM1 | CD22 | αCD22 Ab-MMAE | 211.0 | [8] |

| Karpas 299 | CD30 | cAC10-vcMMAF | ~10 | [6] |

Note: The data presented is for MMAE-based or non-PEGylated MMAF ADCs. The PEG8 component is expected to influence the physicochemical properties and potentially the potency of the ADC.

Table 2: Representative Pharmacokinetic Parameters of MMAF-based ADCs in Mice

| ADC Construct | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) | Reference |

| anti-CD22-MC-MMAF | 10 | ~200 | ~25000 | ~0.4 | ~70 | [1] |

Note: This data is for a non-cleavable linker (MC) and serves as a general reference for the pharmacokinetics of an MMAF-containing ADC. The cleavable Val-Cit linker and the PEG8 spacer will impact these parameters.

Table 3: Representative In Vivo Efficacy of MMAF-based ADCs in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| anti-CD22-MC-MMAF | Ramos (NHL) | ~7 mg/kg, single dose | Significant tumor regression | [3] |

| anti-CD79b-MC-MMAF | Ramos (NHL) | ~2.5 mg/kg, single dose | Significant tumor regression | [3] |

Note: This data is for a non-cleavable linker and provides a general indication of the potential in vivo efficacy of MMAF-based ADCs.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of an ADC using this compound.

Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound to a monoclonal antibody via maleimide-thiol chemistry.

Caption: A typical workflow for the synthesis and analysis of an ADC.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into PBS, pH 7.4.

-

Concentrate the antibody to a final concentration of 5-10 mg/mL.

-

-

Antibody Reduction:

-

Add a 2-5 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Linker-Payload Preparation:

-

Dissolve the this compound in DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other reactants using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of MMAF.

-

Assess the purity and aggregation of the ADC using SEC and SDS-PAGE.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the in vitro potency of the ADC using a colorimetric MTT assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

-

Include wells with medium only as a background control and untreated cells as a viability control.

-

Incubate the plate for 72-96 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of the ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human cancer cell line

-

ADC, control antibody, and vehicle control

-

Sterile PBS

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10^6 cancer cells in 100-200 µL of sterile PBS into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

-

-

ADC Administration:

-

Administer the ADC, control antibody, or vehicle control to the respective groups via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Dosing can be a single administration or multiple doses over a period of time.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Plot the mean tumor volume over time for each group.

-

Conclusion

The this compound linker-payload system represents a sophisticated and highly promising platform for the development of next-generation ADCs. Its modular design, incorporating a stable conjugation chemistry, a biocompatible spacer, a selectively cleavable linker, and a potent cytotoxic agent, offers a strong foundation for creating targeted cancer therapeutics with an improved therapeutic window. While further studies are needed to generate a comprehensive public dataset for ADCs utilizing this specific linker, the principles of its design and the available data on related constructs strongly support its potential in advancing the field of antibody-drug conjugates. The detailed protocols provided in this guide offer a starting point for researchers to effectively synthesize, characterize, and evaluate ADCs based on this technology.

References

- 1. Anti-CD22-MCC-DM1 and MC-MMAF conjugates: impact of assay format on pharmacokinetic parameters determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ADC Payload | BroadPharm [broadpharm.com]

- 8. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Mal-PEG8-Val-Cit-PAB-MMAF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. This molecule is a sophisticated assembly designed for targeted delivery of the potent anti-cancer agent, Monomethyl Auristatin F (MMAF), to tumor cells. Understanding its properties is critical for the development of effective and safe ADC therapeutics.

Core Components and Structure

This compound is comprised of several key functional units, each playing a crucial role in the overall mechanism of action of the resulting ADC.

-

Maleimide (Mal): This functional group serves as a reactive handle for covalent conjugation to thiol groups present in the cysteine residues of a monoclonal antibody (mAb). This ensures a stable linkage between the linker-payload and the antibody.

-

Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC.[1][2] This is particularly important as many cytotoxic payloads are hydrophobic, which can lead to aggregation and poor pharmacokinetic properties.[1][3] The PEG linker can also create spatial separation between the antibody and the payload.[2]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence constitutes a cleavable linker that is susceptible to enzymatic cleavage by cathepsin B, a protease that is often upregulated in the lysosomal compartment of tumor cells.[4][5][6] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload.

-

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug, MMAF.[4][5]

-

Monomethyl Auristatin F (MMAF): MMAF is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[7][8][9] This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis.[10]

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its core components. It is important to note that specific experimental data for the complete conjugate is limited in publicly available literature, and some values are for closely related analogues.

| Property | Value | Component | Reference(s) |

| Molecular Weight | 1640.95 g/mol | Complete Conjugate | [11] |

| 731.98 g/mol | MMAF | [7] | |

| Chemical Formula | C81H129N11O23 | Complete Conjugate | [11] |

| C39H65N5O8 | MMAF | [7] | |

| Solubility | Soluble in DMSO. A related compound, Mal-PEG8-Val-Cit-PAB-MMAE, is soluble in DMSO at 110 mg/mL (requires sonication). | Complete Conjugate | [12] |

| Stability/Storage | Store powder at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. The Val-Cit linker is stable in plasma but is cleaved by cathepsin B in lysosomes. | Complete Conjugate | [11] |

Experimental Protocols

Detailed methodologies for the characterization of ADCs are crucial for ensuring their quality, efficacy, and safety. Below are representative protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound conjugate.

Methodology: Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of ADC linker-payloads.

-

Column: A C18 column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 75 mm, 3.5 µm) or a polyphenyl column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at 280 nm and 254 nm.

-

Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Objective: To determine the average number of drug-linker molecules conjugated to a single antibody.

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for DAR determination.

-

Sample Preparation: The ADC is typically deglycosylated using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column suitable for large proteins (e.g., Waters ACQUITY UPLC BEH300 C4, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A shallow gradient optimized to elute the intact ADC.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Data Analysis: The raw mass spectrum is deconvoluted to obtain the mass of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached). The relative abundance of each species is used to calculate the weighted average DAR.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing cancer cells.

Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][13]

-

Cell Lines: An antigen-positive cell line (target cells) and an antigen-negative cell line (control).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free drug (MMAF).

-

Incubate for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a non-linear regression analysis.

Cathepsin B Cleavage Assay

Objective: To confirm the specific cleavage of the Val-Cit linker by cathepsin B.

Methodology: This assay typically involves incubating the ADC with purified cathepsin B and analyzing the release of the payload.

-

Reaction Buffer: A buffer at a pH optimal for cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).

-

Procedure:

-

Incubate the ADC with purified human cathepsin B at 37°C.

-

Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released MMAF.

-

-

Data Analysis: Plot the concentration of released MMAF over time to determine the rate of cleavage.

Signaling Pathways and Experimental Workflows

MMAF Mechanism of Action and Apoptosis Induction

MMAF exerts its cytotoxic effect by disrupting the cellular microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Caption: Mechanism of action of a Val-Cit-PAB-MMAF ADC leading to apoptosis.

Experimental Workflow for ADC Characterization

A logical workflow is essential for the comprehensive characterization of an ADC. This involves a series of analytical and functional assays.

Caption: A typical experimental workflow for the characterization of an ADC.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For researchers and developers in the field of antibody-drug conjugates, a thorough experimental evaluation of these properties is paramount for the successful translation of these complex molecules into clinical candidates.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. hpst.cz [hpst.cz]

- 7. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Bot Detection [iris-biotech.de]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to Auristatin Derivatives in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Auristatin derivatives, a class of potent antimitotic agents, have become a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. Their exceptional cytotoxicity, combined with the specificity of monoclonal antibodies, allows for the precise delivery of a powerful payload to tumor cells, minimizing systemic toxicity. This guide provides a comprehensive technical overview of auristatin derivatives, focusing on their mechanism of action, key derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), and the experimental protocols crucial for their evaluation in ADCs.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action involves the inhibition of tubulin polymerization.[1][2] Auristatins bind to the vinca alkaloid-binding site on β-tubulin, a subunit of the microtubule polymer.[3] This binding prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4][5]

The remarkable potency of auristatin derivatives, often 100 to 1000 times more toxic than conventional chemotherapy drugs like doxorubicin, makes them ideal payloads for ADCs.[6][7]

Key Auristatin Derivatives in ADCs: MMAE and MMAF

Among the various synthetic analogs of the natural product dolastatin 10, MMAE and MMAF have emerged as the most widely utilized auristatin derivatives in ADC development.[3][8] Their structures are designed to include a handle for conjugation to a linker, enabling their attachment to a monoclonal antibody.[3]

Monomethyl Auristatin E (MMAE)

MMAE is a highly potent, membrane-permeable auristatin derivative.[9][10] Its ability to cross cell membranes contributes to a significant "bystander effect." After an ADC delivers MMAE to a target cancer cell and the payload is released, the membrane-permeable MMAE can diffuse into neighboring, antigen-negative tumor cells, leading to their death.[4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4]

Monomethyl Auristatin F (MMAF)

In contrast to MMAE, MMAF possesses a charged C-terminal phenylalanine, rendering it significantly less membrane-permeable.[2][9] This property largely confines the cytotoxic activity to the target cell, resulting in a diminished bystander effect.[9] However, the reduced membrane permeability can also lead to lower systemic toxicity.[] ADCs utilizing MMAF may be more suitable for targeting hematological malignancies or when a more localized cytotoxic effect is desired.

The choice between MMAE and MMAF as an ADC payload is a critical consideration in drug design, balancing the desired level of bystander killing with potential off-target toxicities.[12]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for MMAE and MMAF, providing a basis for comparison in the context of ADC development.

| Derivative | IC50 Range (in vitro, various cancer cell lines) | Tubulin Polymerization Inhibition (IC50) | References |

| MMAE | 0.1 nM - 10 nM | ~1 µM | [13][14] |

| MMAF | 1 nM - 100 nM | ~1 µM | [9] |

Table 1: In Vitro Potency of Auristatin Derivatives

| Derivative | Membrane Permeability | Bystander Killing Potential | Key Structural Feature | References |

| MMAE | High | High | C-terminal norephedrine | [9][10] |

| MMAF | Low | Low | C-terminal phenylalanine (charged) | [2][9] |

Table 2: Physicochemical and Biological Properties

Experimental Protocols

The successful development and characterization of auristatin-based ADCs rely on a suite of robust experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay is fundamental for determining the potency of an ADC against target cancer cells.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Methodology:

-

Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control (MMAE or MMAF). Add the treatments to the cells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Glo).[17]

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[9]

Objective: To quantify the bystander killing effect of an ADC.

Methodology:

-

Cell Labeling: Label the antigen-positive "target" cells with a fluorescent marker (e.g., GFP) and the antigen-negative "bystander" cells with a different fluorescent marker (e.g., RFP).

-

Co-culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the plate for 72-120 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viable populations of target and bystander cells based on their fluorescent labels.

-

Data Analysis: Determine the IC50 of the ADC for both the target and bystander cell populations to assess the extent of the bystander effect.

In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the inhibitory effect of auristatin derivatives on tubulin assembly.[18][19]

Objective: To determine the concentration of an auristatin derivative required to inhibit tubulin polymerization by 50% (IC50).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (a necessary cofactor for polymerization), and a fluorescence-based reporter that binds to polymerized microtubules.[18][20]

-

Inhibitor Addition: Add varying concentrations of the auristatin derivative (or ADC payload) to the reaction mixture in a 96-well plate.[21]

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[22]

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of polymerized tubulin.[18]

-

Data Analysis: Plot the rate of polymerization against the inhibitor concentration to calculate the IC50 value.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to auristatin-based ADCs.

Caption: Mechanism of action for auristatin-based ADCs.

Caption: Apoptosis signaling induced by auristatins.

Caption: Workflow for preclinical ADC evaluation.

Mechanisms of Resistance

Despite the remarkable efficacy of auristatin-based ADCs, the development of resistance remains a clinical challenge. Understanding these mechanisms is crucial for developing next-generation ADCs and combination therapies.

-

Antigen Downregulation: Tumor cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.[23]

-

Impaired ADC Processing: Alterations in the endo-lysosomal pathway can hinder the cleavage of the linker and the release of the auristatin payload.[24]

-

Drug Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the released auristatin out of the tumor cell before it can exert its cytotoxic effect.[23][25]

-

Alterations in Tubulin: Mutations in tubulin or changes in the expression of tubulin isotypes can reduce the binding affinity of auristatins.

-

Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those in the Bcl-2 family, can render cells resistant to the pro-apoptotic signals initiated by mitotic arrest.[26]

Conclusion

Auristatin derivatives, particularly MMAE and MMAF, are potent and versatile payloads that have significantly contributed to the success of antibody-drug conjugates. Their well-characterized mechanism of action, coupled with the ability to modulate properties like membrane permeability and the bystander effect, provides a powerful toolkit for the design of next-generation cancer therapeutics. A thorough understanding of the experimental protocols for their evaluation and the potential mechanisms of resistance is paramount for the continued advancement of this promising class of drugs. As research continues, novel auristatin derivatives and innovative linker technologies will likely further enhance the therapeutic window and efficacy of ADCs in the fight against cancer.[27]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 4. books.rsc.org [books.rsc.org]

- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]

- 8. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. chemexpress.com [chemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 19. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. aacrjournals.org [aacrjournals.org]

- 24. mdpi.com [mdpi.com]

- 25. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

A Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAF for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. It covers its chemical specifications, key suppliers, and detailed experimental protocols for its application in ADC development. The information is tailored for researchers and scientists in the field of oncology and targeted therapeutics.

Introduction to this compound

This compound is a critical reagent in the construction of antibody-drug conjugates. It is a complex molecule that comprises three key components:

-

Maleimide (Mal): A reactive group that specifically and covalently attaches to free thiol (sulfhydryl) groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.

-

PEG8: An eight-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

Val-Cit-PAB: A protease-cleavable linker system. The dipeptide, valine-citrulline (Val-Cit), is specifically recognized and cleaved by Cathepsin B, an enzyme that is highly active within the lysosomal compartment of cells. This ensures that the cytotoxic payload is released intracellularly. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active drug.

-

MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, a critical process for cell division.[1] By disrupting the microtubule dynamics within a cancer cell, MMAF induces cell cycle arrest and subsequent apoptosis (programmed cell death).

This combination of a specific conjugation chemistry, a stable yet cleavable linker, and a highly potent cytotoxic payload makes this compound a valuable tool for the development of next-generation targeted cancer therapies.

Product Specifications and Suppliers

Sourcing high-quality this compound is crucial for reproducible and effective ADC development. The following table summarizes the key specifications and lists several prominent suppliers of this reagent.

| Specification | MedchemExpress | BroadPharm | TargetMol | GlpBio |

| Product Name | This compound | This compound | This compound | This compound |

| Catalog Number | HY-156758 | BP-43500 | T18299 | GC73695 |

| Molecular Formula | C₈₁H₁₂₉N₁₁O₂₄ | Not specified | Not specified | Not specified |

| Molecular Weight | 1640.95 g/mol | Not specified | Not specified | Not specified |

| Purity (HPLC) | ≥98.0% | ≥95% | ≥98.0% | Not specified |

| Appearance | White to off-white solid | Not specified | Solid | Not specified |

| Solubility | Soluble in DMSO | Soluble in DMSO, DCM, DMF | Not specified | Not specified |

| Storage (Powder) | -20°C for 3 years | -20°C | -20°C for 3 years | Not specified |

| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | Not specified | -80°C for 1 year | Not specified |

| CAS Number | Not specified for the full conjugate. The related Val-Cit-PAB-MMAF is 863971-56-6. | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involved in the development of an ADC using this compound.

Antibody Reduction (Thiolation)

To expose the reactive thiol groups for conjugation, the interchain disulfide bonds of the antibody must be partially reduced. Two common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

3.1.1. TCEP Reduction Protocol

-

Preparation: Prepare a stock solution of the antibody (e.g., 10 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A common starting point is a 10-20 fold molar excess of TCEP over the antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal time and temperature may need to be determined empirically for each specific antibody.

-

Purification: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal filtration device (e.g., Amicon Ultra with a 30 kDa molecular weight cutoff). The purification should be performed promptly to prevent re-oxidation of the thiol groups.

3.1.2. DTT Reduction Protocol

-

Preparation: Prepare the antibody solution as described for the TCEP protocol. Prepare a fresh stock solution of DTT (e.g., 100 mM in water).

-

Reduction Reaction: Add a calculated molar excess of DTT to the antibody solution.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Purification: Immediately purify the reduced antibody to remove excess DTT using a desalting column or buffer exchange as described above.

Conjugation of this compound to the Reduced Antibody

-

Preparation: Dissolve the this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the this compound stock solution to the purified, reduced antibody solution. The molar ratio of the linker-drug to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the linker-drug. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching: To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine or cysteine to the reaction mixture at a final concentration of approximately 1 mM. Incubate for an additional 20-30 minutes at room temperature.

-

Purification: Purify the resulting ADC from unconjugated linker-drug and other reaction components. This is typically achieved through size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity. Several methods can be used to determine the average DAR.

-

UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance of the ADC at both wavelengths and knowing the extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be retained more strongly on the HIC column. This allows for the quantification of the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.

-

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method involves denaturing the ADC and separating the light and heavy chains by RP-LC. The mass of each chain is then determined by mass spectrometry. The number of conjugated drugs on each chain can be calculated from the mass shift, allowing for a precise determination of the DAR.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of an ADC constructed with this compound is initiated upon its binding to a target antigen on the surface of a cancer cell. The subsequent internalization and intracellular trafficking lead to the release of the MMAF payload and the induction of apoptosis.

Caption: Mechanism of action of an ADC with this compound.

Experimental Workflow for ADC Development

The development of a robust and effective ADC requires a systematic workflow that encompasses antibody selection, conjugation, purification, and comprehensive characterization.

Caption: A typical workflow for the development of a cysteine-linked ADC.

References

A Technical Guide to the Theoretical Drug-to-Antibody Ratio (DAR) of Mal-PEG8-Val-Cit-PAB-MMAF Antibody-Drug Conjugates

This technical guide provides an in-depth analysis of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG8-Val-Cit-PAB-MMAF drug-linker. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the ADC's components, the principles behind its theoretical Drug-to-Antibody Ratio (DAR), its mechanism of action, and the experimental protocols for DAR characterization.

ADCs represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2] An ADC is composed of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3] The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that significantly influences the ADC's efficacy, pharmacokinetics, and toxicity profile.[4][5] A low DAR may result in reduced potency, whereas a high DAR can negatively impact pharmacokinetics and increase toxicity.[4][6]

This guide focuses on a specific, cleavable drug-linker system: Maleimide-PEG8-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin F (this compound).

Components of the this compound ADC

The functionality of this ADC is derived from the specific roles of its constituent parts, from the targeting antibody to the individual moieties of the drug-linker.

1.1 The Monoclonal Antibody (mAb) The mAb component serves as the targeting vehicle, engineered to bind with high specificity to a surface antigen expressed on cancer cells. For the purpose of conjugation with the maleimide-containing linker, cysteine residues on the antibody are utilized. In a typical Immunoglobulin G (IgG) antibody, the inter-chain disulfide bonds can be selectively reduced to yield free thiol (-SH) groups, which serve as reactive handles for linker attachment.

1.2 The Drug-Linker: this compound This entity is a sophisticated chemical system designed for stability in circulation and selective release of the cytotoxic payload within the target cell.[7][8][9]

| Component | Function |

| Mal (Maleimide) | A thiol-reactive group that forms a stable covalent bond with the free cysteine residues on the reduced monoclonal antibody.[10] |

| PEG8 | An eight-unit polyethylene glycol (PEG) spacer that enhances the hydrophilicity and aqueous solubility of the drug-linker, which can help mitigate aggregation issues associated with hydrophobic payloads.[10] |

| Val-Cit (Valine-Citrulline) | A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a protease predominantly found within the lysosomal compartment of cells.[11] This ensures the linker remains stable in the bloodstream but is cleaved upon internalization into the target cell. |

| PAB (p-aminobenzyl carbamate) | A "self-immolative" spacer. Upon cleavage of the Val-Cit peptide bond by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which releases the active drug payload in an unmodified form. |

| MMAF (Monomethyl Auristatin F) | The cytotoxic payload. MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][] Its C-terminal phenylalanine residue makes it less membrane-permeable than similar auristatins like MMAE, potentially reducing bystander effects.[2][12] |

Theoretical Drug-to-Antibody Ratio (DAR)

The theoretical DAR for an ADC using this system is predicated on the conjugation chemistry, which primarily targets cysteine residues.

2.1 Basis of Theoretical DAR Calculation For a typical IgG1 antibody, there are four inter-chain disulfide bonds. Through a controlled reduction process, these four bonds can be broken to yield eight reactive thiol groups on the cysteine residues. These eight sites are the theoretical maximum points of attachment for the this compound linker.

This results in a heterogeneous mixture of ADC species, with individual antibodies carrying 0, 2, 4, 6, or 8 drug molecules. The average DAR of the final product is a weighted average of this distribution and can be controlled by modulating the reaction conditions during the conjugation process.

2.2 Visualization of Cysteine Conjugation Workflow The following diagram illustrates the logical workflow from a native antibody to a heterogeneous ADC mixture.

Mechanism of Action

The efficacy of the ADC relies on a multi-step intracellular process that ensures the targeted release and activation of the MMAF payload.

-

Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[11]

-

Payload Release: This cleavage event triggers the rapid, spontaneous self-immolation of the PAB spacer, which releases the MMAF payload into the cytoplasm of the cancer cell.[14]

-

Cytotoxicity: The freed MMAF exerts its potent cell-killing effect by binding to tubulin and inhibiting the polymerization of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][]

3.1 Visualization of Intracellular Payload Release

The diagram below outlines the pathway from cell surface binding to the induction of apoptosis.

Experimental Determination of DAR

While the theoretical DAR provides a framework, its experimental determination is essential for ADC characterization, quality control, and establishing structure-activity relationships. Several analytical techniques are employed for this purpose.[6]

| Method | Principle | Sample Preparation | Information Obtained |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each conjugated drug increases the overall hydrophobicity of the protein.[15] | Non-denaturing conditions. | DAR distribution (relative abundance of DAR 0, 2, 4, etc.) and weighted average DAR.[6][] |

| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains and their drug-loaded forms based on polarity under denaturing conditions.[15] | Reduction of inter-chain disulfide bonds to separate light and heavy chains. | Weighted average DAR. Can confirm conjugation on specific chains.[17][18] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species (or their subunits) and determines their mass with high accuracy. The mass difference confirms the number of conjugated drugs.[4] | Can be performed on intact, deglycosylated, or reduced ADC samples. | Precise mass of each species, DAR distribution, and weighted average DAR.[6][] |

| UV-Vis Spectrophotometry | Calculates average DAR based on the distinct absorbance profiles of the antibody (at 280 nm) and the drug-linker at another wavelength, using the Beer-Lambert law.[] | Requires pure ADC sample and known extinction coefficients for both antibody and drug-linker. | Average DAR only. Does not provide distribution information.[6] |

4.1 Experimental Protocol: DAR Determination by HIC

This protocol provides a typical workflow for analyzing the DAR of a cysteine-linked ADC.

Objective: To determine the drug-load distribution and calculate the weighted average DAR.

Materials:

-

ADC sample (e.g., 1 mg/mL in formulation buffer)

-

HIC Column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

-

HPLC system with a UV detector

Methodology:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 10-20 µg of the ADC sample onto the column.

-

Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The least hydrophobic species (unconjugated antibody, DAR=0) will elute first, followed by species with increasing drug loads (DAR=2, 4, 6, 8).[15]

-

Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis:

-

Integrate the peak area for each resolved species (DAR=0, DAR=2, etc.).

-

Calculate the percentage of the total peak area for each species.

-

Calculate the weighted average DAR using the following formula:

DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100[]

Example: DAR = [(%Area_D0 * 0) + (%Area_D2 * 2) + (%Area_D4 * 4) + (%Area_D6 * 6) + (%Area_D8 * 8)] / 100

-

4.2 Experimental Protocol: DAR Determination by RP-HPLC

This protocol provides an orthogonal method to HIC for DAR determination.

Objective: To determine the weighted average DAR via analysis of reduced antibody subunits.

Materials:

-

ADC sample (e.g., 1 mg/mL)

-

Reducing Agent (e.g., Dithiothreitol, DTT)

-

RP-HPLC Column (e.g., Agilent PLRP-S)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

HPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).

Methodology:

-

Sample Preparation:

-

To ~50 µg of ADC, add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

-

-

System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Sample Injection: Inject the reduced ADC sample.

-

Chromatographic Separation: Separate the light chain (LC) and heavy chain (HC) fragments, along with their drug-conjugated forms, using a gradient of increasing Mobile Phase B.

-

Data Acquisition: Monitor the chromatogram at 280 nm. If using LC-MS, acquire mass data across the elution profile.

-

Data Analysis:

-

Identify the peaks corresponding to the unconjugated light chain (LC-D0), conjugated light chain (LC-D1), unconjugated heavy chain (HC-D0), and conjugated heavy chain forms (HC-D1, HC-D2, HC-D3).

-

Integrate the peak areas for all species.

-

Calculate the weighted average DAR using the formula that accounts for drug distribution on both chains.[17][18]

DAR = [Σ(Weighted Peak Area LC) + Σ(Weighted Peak Area HC)]

Where Weighted Peak Area = (% Peak Area * Number of Drugs on that chain)

-

Conclusion

The this compound drug-linker system provides a sophisticated platform for the development of highly targeted, potent, and safe Antibody-Drug Conjugates. Its design allows for stable cysteine-based conjugation, enhanced solubility, and specific, enzyme-mediated payload release within cancer cells. The theoretical DAR is based on the number of available cysteine residues, typically resulting in a maximum of eight drug molecules per antibody. Understanding and controlling this parameter is paramount. The use of robust analytical methods like HIC, RP-HPLC, and LC-MS to experimentally verify the DAR and its distribution is a critical and mandatory step in the development and manufacturing of any ADC, ensuring its consistency, safety, and therapeutic efficacy.

References

- 2. researchgate.net [researchgate.net]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. agilent.com [agilent.com]

- 5. lcms.cz [lcms.cz]

- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Mal-PEG8-Val-Cit-PAB-MMAE | TargetMol [targetmol.com]

- 10. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. lcms.cz [lcms.cz]

- 18. glycomscan.com [glycomscan.com]

Methodological & Application

Application Note: Protocol for Conjugating Mal-PEG8-Val-Cit-PAB-MMAF to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the generation of a cysteine-linked antibody-drug conjugate (ADC) using a maleimide-functionalized drug-linker, Mal-PEG8-Val-Cit-PAB-MMAF. The protocol covers the partial reduction of a monoclonal antibody (mAb), the conjugation of the drug-linker to the generated free thiols, and the subsequent purification and characterization of the resulting ADC.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound is a popular drug-linker that incorporates a maleimide group for conjugation to antibody thiols, a PEG8 spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzyl alcohol (PAB) group, and the potent antimitotic agent monomethyl auristatin F (MMAF).